Oseltamivir-d3 Phosphate
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Overview
Description
Oseltamivir-d3 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral medication used to treat and prevent influenza A and B. It is best known by its trade name, Tamiflu. The compound works by inhibiting the neuraminidase enzyme, which is essential for the replication of the influenza virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 Phosphate involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as aziridination, azide reduction, and esterification. The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d3 Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Commonly used in the synthesis process to convert azides to amines.
Substitution: Used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for ensuring the correct stereochemistry and biological activity of the final product .
Scientific Research Applications
Oseltamivir-d3 Phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Oseltamivir.
Biology: Helps in understanding the interaction between the influenza virus and its host.
Medicine: Used in clinical studies to evaluate the efficacy and safety of antiviral treatments.
Industry: Employed in the development of new antiviral drugs and formulations
Mechanism of Action
Oseltamivir-d3 Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are crucial for viral replication and infectivity .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor
Uniqueness
Oseltamivir-d3 Phosphate is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C16H31N2O8P |
---|---|
Molecular Weight |
413.42 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |
InChI |
InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;; |
InChI Key |
POPJIXMLXGJJOV-CPWOTLOQSA-N |
Isomeric SMILES |
[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |
Canonical SMILES |
[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origin of Product |
United States |
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